(1S,2R,4S)-2-Amino-4-hydroxycyclohexane-1-carboxylic acid
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Overview
Description
(1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid is a chiral amino acid derivative with a unique cyclohexane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid typically involves the following steps:
Cyclohexane Ring Formation: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of Functional Groups: The amino and hydroxy groups are introduced through selective functionalization reactions. This can be done using reagents such as ammonia or amines for the amino group and hydroxylating agents for the hydroxy group.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer. This can be achieved through chiral chromatography or by using chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of (1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid often involves the use of biocatalysts to achieve high enantioselectivity. Enzymes such as transaminases and hydroxylases can be employed to introduce the amino and hydroxy groups with high stereocontrol. Additionally, continuous flow reactors can be used to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can undergo substitution reactions with electrophiles to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as acyl chlorides, alkyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of amides, esters, and other substituted derivatives.
Scientific Research Applications
(1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access. Additionally, it can function as a receptor agonist or antagonist by binding to receptor sites and modulating their activity. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-4-oxobutanoate: A compound with a similar bicyclic structure but different functional groups.
(1S,2R,4S)-2-Cyano-7-oxabicyclo[2.2.1]hept-5-en-2-yl Acetate: Another bicyclic compound with different substituents.
Uniqueness
(1S,2R,4S)-2-Amino-4-hydroxycyclohexanecarboxylic acid is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
298204-37-2 |
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Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(1S,2R,4S)-2-amino-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h4-6,9H,1-3,8H2,(H,10,11)/t4-,5-,6+/m0/s1 |
InChI Key |
CPNOFRJWASUZHS-HCWXCVPCSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C[C@H]1O)N)C(=O)O |
Canonical SMILES |
C1CC(C(CC1O)N)C(=O)O |
Origin of Product |
United States |
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